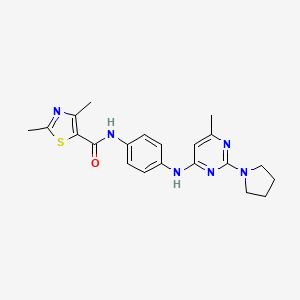![molecular formula C24H28N2O2 B2789960 N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2201431-01-6](/img/structure/B2789960.png)
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones in the body. By blocking this enzyme, DPP-4 inhibitors increase the levels of incretin hormones, which in turn stimulate the release of insulin and lower blood sugar levels.
作用機序
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (this compound), which breaks down incretin hormones in the body. By blocking this enzyme, this compound inhibitors increase the levels of incretin hormones, which in turn stimulate the release of insulin and lower blood sugar levels.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects on the body. They increase the levels of incretin hormones, which stimulate the release of insulin and lower blood sugar levels. They also reduce the levels of glucagon, a hormone that raises blood sugar levels. In addition, this compound inhibitors have been shown to improve beta-cell function, reduce inflammation, and improve endothelial function.
実験室実験の利点と制限
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have several advantages for lab experiments. They are well-tolerated and have a low risk of hypoglycemia, making them suitable for long-term studies. They are also easy to administer and have a predictable pharmacokinetic profile. However, this compound inhibitors have some limitations for lab experiments. They may not be effective in all patients with type 2 diabetes, and they may have different effects in different populations.
将来の方向性
There are several future directions for the study of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors. One area of research is the development of new this compound inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of this compound inhibitors on cardiovascular outcomes and mortality. In addition, there is ongoing research into the use of this compound inhibitors in the treatment of other diseases, such as obesity and non-alcoholic fatty liver disease.
合成法
The synthesis of N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the phenyl and methyl groups. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
N-[(2,4-Dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide inhibitors have been extensively studied in the treatment of type 2 diabetes. Several clinical trials have shown that these medications are effective in lowering blood sugar levels and improving glycemic control in patients with the disease. In addition, this compound inhibitors have been shown to be well-tolerated and have a low risk of hypoglycemia.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-4-22(27)26-14-12-24(13-15-26,21-8-6-5-7-9-21)23(28)25-17-20-11-10-18(2)16-19(20)3/h4-11,16H,1,12-15,17H2,2-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYEKOTQFEHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)
![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

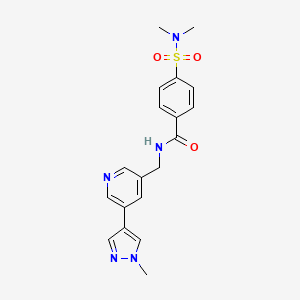
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)
![N-(2,4-difluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2789889.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)
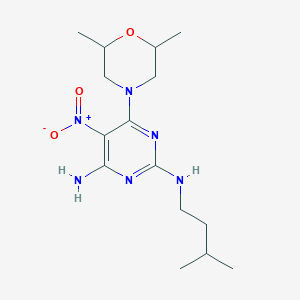
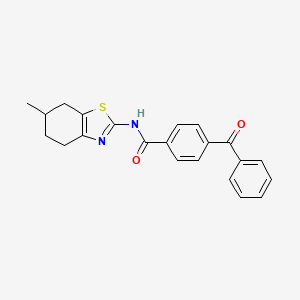
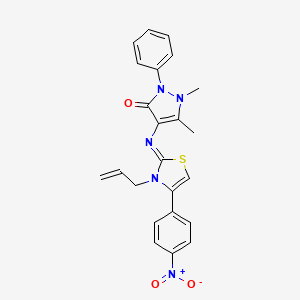
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B2789899.png)
